molecular formula C11H7F3N4 B2918423 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile CAS No. 890094-78-7

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B2918423
CAS No.: 890094-78-7
M. Wt: 252.2
InChI Key: BBHMKDTZUOFHFA-UHFFFAOYSA-N
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Description

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is unique due to the presence of both the triazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)17-18-10/h1-4H,5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHMKDTZUOFHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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